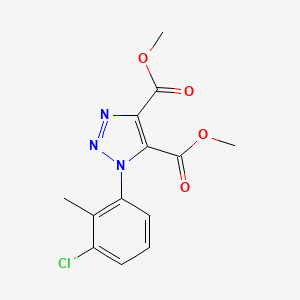

4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring dimethyl ester groups at positions 4 and 5 and a 3-chloro-2-methylphenyl substituent at position 1. This compound belongs to a class of heterocyclic molecules widely explored for their biological and material science applications. The 1,2,3-triazole core is synthesized via 1,3-dipolar cycloaddition between azides and alkynes, with dimethyl acetylenedicarboxylate (DMAD) as the alkyne component .

Properties

IUPAC Name |

dimethyl 1-(3-chloro-2-methylphenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O4/c1-7-8(14)5-4-6-9(7)17-11(13(19)21-3)10(15-16-17)12(18)20-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAWWIMBMQKOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts under mild conditions. The starting materials include 3-chloro-2-methylphenyl azide and dimethyl acetylenedicarboxylate. The reaction proceeds as follows:

- Dissolve 3-chloro-2-methylphenyl azide and dimethyl acetylenedicarboxylate in a suitable solvent such as tetrahydrofuran (THF).

- Add a catalytic amount of copper(I) iodide (CuI) and a base such as triethylamine.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography to obtain the desired compound.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems can also enhance the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antifungal and antibacterial activities. For instance, studies have shown that triazole derivatives can inhibit the growth of various pathogenic fungi and bacteria by interfering with their cellular processes . The compound's structure allows it to act on multiple targets within microbial cells.

Cancer Treatment

Triazole derivatives are being investigated for their potential in cancer therapy. The nitrogen-rich structure of the triazole ring enhances its ability to interact with biological macromolecules, making it a candidate for developing anticancer agents. Research has highlighted that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Neuroprotective Effects

Recent studies suggest that triazole derivatives may possess neuroprotective properties. They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the physiological processes of pests. The incorporation of the triazole ring enhances its effectiveness against various agricultural pests and pathogens. Research indicates that these compounds can be utilized in developing new agrochemicals aimed at sustainable agriculture practices .

Plant Growth Regulation

Triazoles are also known for their role as plant growth regulators. They can influence plant growth by modulating hormonal pathways. Studies have demonstrated that certain triazole derivatives promote root development and enhance resistance to environmental stressors .

Material Science Applications

Polymer Synthesis

The unique properties of 4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate make it suitable for use in synthesizing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on developing composite materials that leverage the strength and durability provided by triazole-containing polymers .

Case Studies

Mechanism of Action

The mechanism of action of 4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antifungal applications, the compound can inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituent groups on the triazole ring. Key examples include:

Substituent Effects :

- Alkyl vs. Aryl Substituents : Alkyl chains (e.g., oxazoline in ) may reduce steric hindrance, while aryl groups (e.g., 4-bromophenyl) enhance aromatic interactions .

- Ester Groups: Dimethyl esters (vs.

Key Trends :

Hypothesized Activity for Target Compound :

- Antimicrobial : Chloro and methyl groups may enhance membrane penetration.

- Enzyme Inhibition: Potential xanthine oxidase inhibition due to structural similarity to derivatives.

Physicochemical Properties

Spectral data for analogous compounds (e.g., ¹H-NMR, ¹³C-NMR) suggest:

Biological Activity

The compound 4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a member of the triazole family, which has gained attention due to its diverse biological activities. Triazoles are known for their potential as pharmacological agents, exhibiting antifungal, antibacterial, antitumor, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through a review of recent research findings.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 301.70 g/mol

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. A study evaluating various triazole-based compounds found that derivatives similar to our compound exhibited significant activity against Candida albicans and other pathogenic fungi. The mechanism of action is primarily through the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi .

| Compound | Activity Against | IC (µM) |

|---|---|---|

| Triazole A | Candida albicans | 0.5 |

| Triazole B | E. coli | 2.0 |

| 4,5-Dimethyl Triazole | Candida albicans | TBD |

Antitrypanosomal Activity

Recent studies have highlighted the potential of triazole derivatives in treating Chagas disease caused by Trypanosoma cruzi. Compounds with similar structures demonstrated potent activity against both trypomastigotes and intracellular amastigotes. For example, a related triazole derivative showed an IC value as low as 0.21 µM against trypomastigotes . This suggests that our compound may also possess significant antitrypanosomal activity.

Antioxidant Properties

Triazoles have also been noted for their antioxidant capabilities. A study assessed various triazole derivatives using DPPH and ABTS assays to measure their radical scavenging abilities. Compounds similar to our target showed promising antioxidant activities comparable to standard antioxidants like ascorbic acid .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, a series of triazole derivatives were tested against common fungal strains. The results indicated that modifications at the phenyl ring significantly impacted antifungal activity. The presence of halogen substituents enhanced efficacy due to increased lipophilicity and improved interaction with fungal cell membranes.

Case Study 2: Antitrypanosomal Screening

A comprehensive screening of various triazole compounds was conducted to evaluate their effectiveness against T. cruzi. The study utilized both in vitro assays and in vivo models to assess compound efficacy and safety profiles. The results indicated that compounds with structural similarities to our target exhibited low toxicity and high efficacy in reducing parasite load in infected models.

Structure-Activity Relationship (SAR)

The biological activities of triazoles are closely linked to their structural features. Key modifications that enhance biological activity include:

- Substituents on the phenyl ring : Electron-withdrawing groups (e.g., chloro) enhance interaction with biological targets.

- Alkyl groups on the triazole ring : Increase lipophilicity and membrane permeability.

Research indicates that optimizing these structural features can lead to more potent derivatives with improved pharmacokinetic profiles.

Q & A

(Basic) What are the optimal synthetic routes for preparing this triazole derivative via click chemistry?

Methodological Answer:

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or solvent-free thermal cycloaddition. For regioselective 1,4-disubstituted triazole formation, use dimethyl acetylenedicarboxylate (DMAD) and azide precursors under nitrogen. A solvent-free approach (80–90°C, 3–5 min) achieves high yields (>90%) by minimizing side reactions . For reproducibility, monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and purify via column chromatography (silica gel, petroleum ether:ethyl acetate gradient) .

(Basic) How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : In H NMR, two non-equivalent methyl ester protons appear as singlets at δ 3.97–4.00 ppm. The triazole ring protons resonate at δ 7.4–8.2 ppm, while aromatic protons from the 3-chloro-2-methylphenyl group appear as multiplet signals .

- IR : Ester C=O stretches occur at 1730–1740 cm, and triazole C-N stretches at 1618 cm .

- X-Ray Crystallography : Use a Bruker APEX DUO CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K. Refinement with SHELXL-2018/3 yields R = 0.015 and wR = 0.038. Key parameters: triazole planarity (r.m.s. deviation <0.005 Å) and dihedral angles (e.g., 70.14° between triazole and aryl rings) .

(Advanced) How can regioselectivity challenges in triazole formation be addressed?

Methodological Answer:

Regioselectivity is influenced by steric/electronic effects of substituents. For 1,4-isomer dominance:

- Use bulky azides (e.g., aryl azides) to favor 1,4-adducts via steric hindrance.

- Employ Cu(I) catalysts (e.g., CuSO/sodium ascorbate) for kinetic control.

- For non-click approaches, thermal cycloaddition with DMAD in toluene (reflux, 3 h) provides regioselectivity >95%, confirmed by C NMR (δC 118.9–160.4 ppm for triazole carbons) .

(Advanced) How are crystallographic data contradictions resolved during refinement?

Methodological Answer:

Contradictions arise from twinning, absorption, or disorder. Mitigation strategies:

- Absorption Correction : Apply multi-scan methods (e.g., SADABS) for data collected on low-symmetry crystals .

- Disorder Modeling : Use PART commands in SHELXL to refine split positions, constrained via SIMU and DELU instructions.

- Twinning Detection : Analyze intensity statistics (e.g., Hooft parameter >0.5) and refine using TWIN/BASF commands .

(Basic) What purification techniques are recommended post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1) to isolate high-purity crystals (mp 129–130°C) .

- Column Chromatography : Silica gel (60–120 mesh) with petroleum ether:ethyl acetate (4:1 to 1:1) gradient. Monitor fractions by TLC (R ≈ 0.3–0.5) .

(Advanced) How can computational modeling predict electronic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (FMOs) to predict reactivity (HOMO-LUMO gap ≈ 4.5–5.0 eV) .

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites (e.g., ester carbonyls at −0.5 e/Å) .

(Advanced) What strategies validate biological activity in enzyme inhibition studies?

Methodological Answer:

- In Vitro Assays : Test against target enzymes (e.g., α-glucosidase) using p-nitrophenyl glycoside substrate. Calculate IC via nonlinear regression (GraphPad Prism) .

- Molecular Docking : Use AutoDock Vina to simulate binding modes. Key interactions: triazole N2/N3 with catalytic residues (ΔG ≈ −8.5 kcal/mol) .

(Basic) What are the hydrogen-bonding motifs in the crystal lattice?

Methodological Answer:

O-H···O bonds (2.65–2.85 Å) form inversion dimers, creating R_2$$^2(8) motifs. C-H···O/N interactions (2.90–3.10 Å) stabilize layered packing parallel to the ac-plane. Visualize using Mercury 4.3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.